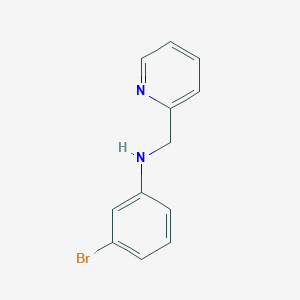
(S)-(9H-fluoren-9-yl)methyl tert-butyl (7-chloro-6-oxoheptane-1,5-diyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Lys(Boc)-COCH2Cl, also known as 9-fluorenylmethoxycarbonyl-L-lysine (tert-butoxycarbonyl)-chloromethyl ketone, is a derivative of lysine used in peptide synthesis. This compound is particularly valuable in solid-phase peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-COCH2Cl typically involves the protection of the lysine amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amino group with a tert-butoxycarbonyl (Boc) group. The chloromethyl ketone moiety is introduced through a reaction with chloromethyl ketone reagents. The general steps include:
Protection of the α-amino group: The lysine is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Protection of the ε-amino group: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base.
Introduction of the chloromethyl ketone: The protected lysine is then reacted with chloromethyl ketone reagents under appropriate conditions to yield Fmoc-Lys(Boc)-COCH2Cl
Industrial Production Methods
Industrial production of Fmoc-Lys(Boc)-COCH2Cl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Lys(Boc)-COCH2Cl undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl ketone group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Deprotection Reactions: The Fmoc and Boc groups can be removed under specific conditions to reveal the free amino groups.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Substitution Reactions: Various nucleophiles such as amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Fmoc-Lys(Boc)-OH: Formed after deprotection of the chloromethyl ketone group.
Substituted Lysine Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Lys(Boc)-COCH2Cl is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins. Its protective groups ensure selective reactions and high purity of the final products .
Biology
In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These peptides can be used to study protein-protein interactions, enzyme activities, and cellular signaling pathways .
Medicine
Fmoc-Lys(Boc)-COCH2Cl is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or pathways involved in diseases such as cancer, diabetes, and neurodegenerative disorders .
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide drugs and diagnostic agents. It is also used in the development of novel biomaterials and drug delivery systems .
Mecanismo De Acción
The mechanism of action of Fmoc-Lys(Boc)-COCH2Cl involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino groups during the synthesis process, allowing for selective reactions and high yield of the desired peptides. The chloromethyl ketone group can react with nucleophiles to form covalent bonds, enabling the formation of complex peptide structures .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but lacks the chloromethyl ketone group.
Fmoc-Lys(Glc,Boc)-OH: Contains a glucosyl group instead of the chloromethyl ketone group.
Uniqueness
Fmoc-Lys(Boc)-COCH2Cl is unique due to the presence of the chloromethyl ketone group, which allows for additional chemical modifications and the formation of complex peptide structures. This makes it a valuable tool in peptide synthesis and the development of peptide-based therapeutics .
Propiedades
Fórmula molecular |
C27H33ClN2O5 |
|---|---|
Peso molecular |
501.0 g/mol |
Nombre IUPAC |
tert-butyl N-[7-chloro-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxoheptyl]carbamate |
InChI |
InChI=1S/C27H33ClN2O5/c1-27(2,3)35-25(32)29-15-9-8-14-23(24(31)16-28)30-26(33)34-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,33) |
Clave InChI |
FMVZKAPHORZAMF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)CCl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)






![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)



